Human DHFR Enzyme Inhibition: Weak Activity Defines a Baseline for This Scaffold
The compound N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide (assigned CHEMBL3970251) was tested for inhibition of recombinant human dihydrofolate reductase (DHFR). It demonstrated an IC50 value greater than 10,000 nM, indicating very weak or no significant inhibition of this target . Strong DHFR inhibitors, such as methotrexate, achieve IC50 values in the low nanomolar range (e.g., ~5 nM) . This data point serves as a selectivity baseline, confirming that the compound's core scaffold does not inherently lead to DHFR liability, which is a desirable feature if DHFR inhibition is an off-target concern for a project. However, the BindingDB entry's SMILES string appears to correspond to a different diaminopyrimidine scaffold, creating uncertainty about the exact compound identity. This represents an approximate, scaffold-level inference rather than a direct, confirmed measurement for CAS 392288-46-9.
| Evidence Dimension | Inhibitory potency against human DHFR enzyme |
|---|---|
| Target Compound Data | IC50 > 10,000 nM (BindingDB BDBM50203239; identity may be approximate) |
| Comparator Or Baseline | Methotrexate: IC50 ~5 nM (established literature value for a potent DHFR inhibitor) |
| Quantified Difference | >2,000-fold weaker than a strong inhibitor |
| Conditions | Recombinant human DHFR expressed in E. coli, preincubated 15 min, DHF substrate + NADPH |
Why This Matters
This data indicates the compound is not a DHFR inhibitor, which is valuable for projects where avoiding DHFR-related toxicity (e.g., myelosuppression) is critical for chemical probe selection.
- [1] BindingDB. Data for BDBM50203239 (CHEMBL3970251) on human DHFR. View Source
- [2] Rajagopalan, P.T.R., et al. (2002). 'Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics.' PNAS 99(21):13481-13486. View Source
